molecular formula C16H14ClN5O B15282807 N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15282807
M. Wt: 327.77 g/mol
InChI Key: ZSQREIZQPIOWIU-UHFFFAOYSA-N
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Description

N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole-pyridine intermediate with an appropriate amine under amide coupling conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Used in drug discovery and development programs to identify new pharmacologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-chloro-3-pyridinyl)-1-benzofuran-2-carboxamide
  • N-(2-chloro-3-pyridinyl)isonicotinamide
  • N-(2-chloro-3-pyridinyl)cyclohexanecarboxamide

Comparison:

  • N-(2-chloro-3-pyridinyl)-1-benzofuran-2-carboxamide: Similar in structure but contains a benzofuran ring instead of a triazole ring, which may result in different biological activities and applications.
  • N-(2-chloro-3-pyridinyl)isonicotinamide: Contains an isonicotinamide group, which can influence its chemical reactivity and biological properties.
  • N-(2-chloro-3-pyridinyl)cyclohexanecarboxamide: Features a cyclohexane ring, which may affect its solubility and interaction with biological targets.

The uniqueness of N-(2-chloro-3-pyridinyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-2-13-14(16(23)19-12-9-6-10-18-15(12)17)20-21-22(13)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,19,23)

InChI Key

ZSQREIZQPIOWIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

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